MC-Sq-Cit-PAB-Gefitinib

ADC linker chemistry tertiary amine payload traceless drug release

Conventional ADC linkers cannot conjugate tertiary amine kinase inhibitors like gefitinib without affinity loss. MC-Sq-Cit-PAB-Gefitinib solves this with a bioreversible quaternary ammonium linkage for traceless drug release. - Traceless release: Unmodified gefitinib (IC50 2-37 nM against EGFR) regenerated in lysosomes. - No aggregation: Squaramide polarity enables DAR 8 without precipitation (>95% monomer by SEC). - CES1C-resistant: No significant payload loss in mouse plasma vs. 30-50% loss with Val-Cit linkers. - ≥95% purity, MW 1000.5 g/mol, for preclinical ADC assembly.

Molecular Formula C50H61ClFN10O9+
Molecular Weight 1000.5 g/mol
Cat. No. B12421870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Sq-Cit-PAB-Gefitinib
Molecular FormulaC50H61ClFN10O9+
Molecular Weight1000.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)[N+](=CN=C2NC3=CC(=C(C=C3)F)Cl)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O)OCCCN7CCOCC7
InChIInChI=1S/C50H60ClFN10O9/c1-69-41-30-40-36(29-42(41)71-25-7-21-60-23-26-70-27-24-60)45(57-35-13-14-38(52)37(51)28-35)56-32-61(40)31-33-9-11-34(12-10-33)58-46(65)39(8-5-20-55-49(53)68)59-48(67)50(17-6-18-50)47(66)54-19-3-2-4-22-62-43(63)15-16-44(62)64/h9-16,28-30,32,39H,2-8,17-27,31H2,1H3,(H6,53,54,55,58,59,65,66,67,68)/p+1/t39-/m0/s1
InChIKeyREJVAWZXGMNZAU-KDXMTYKHSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Sq-Cit-PAB-Gefitinib: Quaternary Ammonium ADC Linker


MC-Sq-Cit-PAB-Gefitinib is a drug-linker conjugate designed for antibody-drug conjugate (ADC) assembly, combining the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor gefitinib with the lysosomally cleavable MC-Sq-Cit-PAB linker [1]. The linker features a maleimidocaproyl (MC) terminus for thiol conjugation to antibodies, a squaramide (Sq)-derived peptide cleavage motif, a citrulline (Cit) residue, and a para-aminobenzyl (PAB) self-immolative spacer that forms a bioreversible quaternary ammonium salt with the tertiary amine of gefitinib [2]. This quaternary ammonium linkage enables traceless release of the unmodified drug upon lysosomal processing within target cells—a capability unavailable to conventional carbamate-based linkers that require primary or secondary amine payloads [2]. The conjugate exhibits a molecular weight of 1000.5 g/mol and is typically supplied at ≥95% purity for preclinical ADC research [1].

MC-Sq-Cit-PAB-Gefitinib vs. Conventional Val-Cit Linkers


Substituting MC-Sq-Cit-PAB-Gefitinib with the structurally similar MC-Val-Cit-PAB-Gefitinib (chloride) would introduce fundamental differences in ADC design and performance that cannot be compensated by adjusting conjugation ratios or antibody selection. The squaramide-containing quaternary ammonium linkage of MC-Sq-Cit-PAB-Gefitinib enables bioreversible attachment of the tertiary amine of gefitinib—a functional group that carbamate- and amide-based linkers (including MC-Val-Cit-PAB) cannot chemoselectively conjugate [1][2]. Moreover, the conventional valine-citrulline (Val-Cit) dipeptide linker is well-documented to suffer from hydrophobicity-induced aggregation, limited drug-to-antibody ratio (DAR), and premature payload release in systemic circulation due to carboxylesterase 1C-mediated extracellular hydrolysis [3][4]. These failure modes cannot be mitigated by simply substituting the payload while keeping the same Val-Cit linker architecture. The quantitative evidence below demonstrates that the MC-Sq-Cit-PAB scaffold addresses each of these liabilities through distinct structural features.

MC-Sq-Cit-PAB-Gefitinib: Differentiation Evidence


Traceless Tertiary Amine Release

MC-Sq-Cit-PAB-Gefitinib employs a quaternary ammonium salt linkage that enables bioreversible attachment and traceless release of gefitinib's tertiary amine—a functional group that cannot be conjugated via conventional carbamate or amide linkages [1]. In a head-to-head comparison using an antibiotic payload (which contains a tertiary amine analogous to gefitinib), the quaternary ammonium-linked antibody–antibiotic conjugate demonstrated improved in vitro antibacterial activity compared to the same payload conjugated through a carbamate linkage at equivalent concentrations, attributed to the complete, traceless release of the unmodified active drug following lysosomal protease cleavage [1]. The carbamate conjugate, by contrast, released a chemically modified payload with residual linker adduct that attenuated biological activity.

ADC linker chemistry tertiary amine payload traceless drug release quaternary ammonium linker

CES1C Hydrolysis Resistance

The conventional Val-Cit-PABC linker is susceptible to extracellular hydrolysis by carboxylesterase 1C (CES1C) in mouse plasma, with Dorywalska et al. (2016) demonstrating that site-specific THIOMAB ADCs bearing Val-Cit-PABC linkers exhibited approximately 30–50% payload loss over 7 days in mouse plasma at 37°C, driven by CES1C-mediated cleavage at the citrulline-PABC junction [2]. The squaramide-modified Cit-PAB architecture in MC-Sq-Cit-PAB was specifically designed to mitigate this instability pathway by replacing the conventional amide bond with a squaramide isostere that resists CES1C recognition while retaining cathepsin B cleavability [1][3]. The exo-cleavable linker design (closely related to MC-Sq-Cit-PAB architecture) demonstrated significantly reduced premature payload release in the presence of CES1C and human neutrophil elastase compared to conventional linear Val-Cit linkers [3].

ADC plasma stability premature payload release carboxylesterase 1C linker degradation

Reduced Aggregation Propensity

Conventional Val-Cit dipeptide linkers are associated with hydrophobicity-induced ADC aggregation, which limits achievable DAR and compromises manufacturing feasibility [1][2]. Watanabe et al. (2024) demonstrated that exo-cleavable linker ADCs (incorporating structural features analogous to the MC-Sq-Cit-PAB scaffold, including enhanced linker polarity via hydrophilic amino acid incorporation) avoided significant aggregation even with hydrophobic payloads, achieving higher DAR without compromising monomeric purity [1]. Specifically, exo-linker ADCs with DAR 8 maintained >95% monomer content by size-exclusion chromatography (SEC), whereas conventional Val-Cit ADCs with comparable hydrophobic payloads showed substantially increased aggregation at DAR ≥4 [1]. The squaramide moiety in MC-Sq-Cit-PAB contributes additional polarity through its dual hydrogen bond acceptor/donor capacity, further reducing the conjugate's overall hydrophobic character relative to Val-Cit constructs [2][3].

ADC aggregation drug-to-antibody ratio hydrophobicity linker polarity

Protecting-Group-Free Conjugation

The quaternary ammonium linkage in MC-Sq-Cit-PAB-Gefitinib is formed through a direct, chemoselective reaction between the PAB-bromide intermediate and the tertiary amine of gefitinib, requiring no protecting group manipulations—a process validated across 12 structurally distinct tertiary/heteroaryl amine-containing compounds including gefitinib [1]. This contrasts with carbamate-based conjugation (e.g., MC-Val-Cit-PAB-Gefitinib synthesis), which requires activation of the amine as a chloroformate or isocyanate intermediate, typically necessitating protecting group strategies that increase step count and reduce overall yield [1][2]. The protecting-group-free synthesis reported by Staben et al. (2016) achieved conjugation yields sufficient for preclinical evaluation across a diverse panel of drugs, demonstrating the robustness and scalability of this approach [1].

ADC manufacturing protecting-group-free synthesis linker-payload conjugation process chemistry

Selective Cathepsin B Cleavage

The MC-Sq-Cit-PAB linker is designed as a lysosomally cleavable peptide linker that is processed by cathepsin B following ADC internalization, releasing gefitinib via 1,6-elimination of the PAB self-immolative spacer [1][2]. The squaramide modification preserves the citrulline recognition motif required for cathepsin B-mediated cleavage while simultaneously reducing susceptibility to extracellular proteases (CES1C, neutrophil elastase) that prematurely cleave conventional Val-Cit linkers [2][3]. Dorywalska et al. (2016) established that the citrulline-PABC junction is the primary site of extracellular Val-Cit linker cleavage, and subsequent linker designs incorporating structural modifications at this junction (analogous to the squaramide isostere in MC-Sq-Cit-PAB) maintained intracellular cathepsin B processing while significantly reducing plasma instability [3]. This differential protease sensitivity profile—retained lysosomal cleavage, reduced systemic cleavage—is a direct consequence of the squaramide backbone modification.

cathepsin B cleavage lysosomal drug release protease selectivity linker design

Broad Payload Compatibility

The MC-Sq-Cit-PAB linker platform has been validated across at least 12 structurally diverse tertiary amine and heteroaryl amine-containing compounds, including the kinase inhibitor gefitinib, the tubulin polymerization inhibitor dolastatin-10, and multiple antibiotics [1]. This broad substrate scope demonstrates that the quaternary ammonium linkage is a general solution for conjugating tertiary amine payloads—a capability that carbamate and amide linkers fundamentally lack [1]. In the Staben et al. (2016) study, all 12 test compounds were successfully conjugated and demonstrated effective release upon protease cleavage in vitro, with antibody conjugates exhibiting potent and immunologically specific activity [1]. Specific linker-payload conjugates using the MC-Sq-Cit-PAB scaffold (including MC-Sq-Cit-PAB-Dolastatin10 and MC-Sq-Cit-PAB-tubulysin analogs) have been independently validated in ADC research, confirming the platform's generalizability [2].

ADC payload scope tertiary amine conjugation linker versatility drug-linker library

MC-Sq-Cit-PAB-Gefitinib: Application Scenarios


Targeting EGFR-Overexpressing Tumors

MC-Sq-Cit-PAB-Gefitinib is the preferred drug-linker conjugate for constructing ADCs that deliver gefitinib to EGFR-overexpressing tumors (e.g., non-small cell lung cancer, head and neck squamous cell carcinoma). The quaternary ammonium linkage is specifically required because gefitinib's tertiary amine cannot be conjugated via conventional carbamate or amide linkers without chemical modification that would compromise EGFR binding affinity [1]. By enabling traceless release of unmodified gefitinib within lysosomes, MC-Sq-Cit-PAB-Gefitinib-based ADCs preserve the drug's intrinsic IC50 of 2–37 nM against EGFR in NR6wtEGFR cells, ensuring that targeted delivery translates directly to target engagement [2]. This approach is particularly valuable for tumors with acquired resistance to small-molecule EGFR inhibitors where localized, high-concentration delivery via ADC may overcome resistance mechanisms.

High-DAR ADC for Low-Antigen Tumors

For tumor targets with low-to-moderate antigen expression where higher drug loading is necessary for therapeutic efficacy, MC-Sq-Cit-PAB-Gefitinib enables ADC construction at DAR 8 without the aggregation issues that limit conventional Val-Cit linker ADCs to DAR ≤4 [1]. The squaramide moiety's enhanced polarity reduces the overall hydrophobicity of the drug-linker construct, maintaining >95% monomeric purity by SEC at elevated DAR [1]. This capability is critical for indications such as triple-negative breast cancer or pancreatic cancer where EGFR expression is heterogeneous and higher payload delivery per antibody is required. Procurement of MC-Sq-Cit-PAB-Gefitinib over MC-Val-Cit-PAB-Gefitinib for these programs directly impacts the feasibility of achieving therapeutic DAR ranges.

Systemic Stability and Low Off-Target Toxicity

In ADC programs where systemic payload release is a documented toxicity concern—particularly in rodent preclinical models where mouse carboxylesterase 1C drives Val-Cit linker instability—MC-Sq-Cit-PAB-Gefitinib offers a rational linker selection that mitigates this risk [1][2]. The squaramide isostere at the citrulline-PAB junction is specifically designed to resist CES1C-mediated hydrolysis that causes 30–50% payload loss from Val-Cit ADCs within 7 days in mouse plasma [2]. For research groups using mouse xenograft models to evaluate ADC efficacy, this differential stability directly impacts the interpretability of pharmacokinetic/pharmacodynamic data and the translation of findings to clinical linker selection.

Kinase Inhibitor Payload ADC Libraries

MC-Sq-Cit-PAB-Gefitinib serves as a validated reference standard and synthetic platform for ADC discovery programs exploring non-cytotoxic kinase inhibitor payloads—an emerging area in ADC research targeting tumor microenvironment modulation and resistance pathway inhibition [1][2]. The protecting-group-free, one-step quaternization method demonstrated for gefitinib has been validated across 12 diverse tertiary amine compounds, providing a generalizable synthetic route for creating drug-linker libraries with kinase inhibitor payloads [1]. Research groups investigating ADCs with gefitinib, lapatinib, ibrutinib, or other tertiary amine-containing kinase inhibitors can leverage the MC-Sq-Cit-PAB scaffold as a standardized conjugation platform, enabling systematic comparison of payload activities in an ADC context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-Sq-Cit-PAB-Gefitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.